3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea
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Overview
Description
3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a synthetic organic compound that features a thiourea group attached to a phenylprop-2-enoyl moiety and a 5-methyl-1,2-oxazol-3-yl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylprop-2-enoyl group: This step may involve the use of a Claisen-Schmidt condensation reaction between an aldehyde and a ketone.
Attachment of the thiourea group: This can be done by reacting an isothiocyanate with an amine under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiourea group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the phenylprop-2-enoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring or the thiourea group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Compounds with similar structures have been studied for their antimicrobial properties.
Anticancer Research: Potential use in the development of anticancer agents due to the presence of the thiourea group.
Industry
Agriculture: Possible applications as pesticides or herbicides.
Pharmaceuticals: Development of new drugs with specific biological activities.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, while the oxazole and phenylprop-2-enoyl groups may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2-oxazol-3-yl)-1-phenylthiourea
- 3-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylprop-2-enoyl)urea
Uniqueness
The presence of the phenylprop-2-enoyl group in 3-(5-methyl-1,2-oxazol-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea distinguishes it from other similar compounds. This group may impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.
Properties
IUPAC Name |
(E)-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-9-12(17-19-10)15-14(20)16-13(18)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZIWNXDEAFSSD-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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